![molecular formula C4H7BrO B1373347 4-Bromobut-3-en-1-ol CAS No. 306749-29-1](/img/structure/B1373347.png)
4-Bromobut-3-en-1-ol
Overview
Description
4-Bromobut-3-en-1-ol is an organic compound that belongs to the class of vinyl bromides . These are vinyl halides in which a bromine atom is bonded to an sp2-hybridised carbon atom . It has a molecular weight of 151.00 g/mol .
Synthesis Analysis
The synthesis of 4-Bromobut-3-en-1-ol involves a stereoselective nickel acetylacetonate catalyzed PhZnEt addition to but-1-ynylbenzene, generating an organozincate intermediate, which is then brominated . Another method involves acid hydrolysis under microwave activation .Molecular Structure Analysis
The molecular formula of 4-Bromobut-3-en-1-ol is C4H7BrO . The InChI code is 1S/C4H7BrO/c5-3-1-2-4-6/h1,3,6H,2,4H2/b3-1- . The compound has a topological polar surface area of 20.2 Ų .Chemical Reactions Analysis
The compound has a vapor pressure of 5.84E+003 Pa (43.8 mm Hg) and a log Koa of 2.748 . It undergoes atmospheric oxidation with an overall OH rate constant of 27.0513 E-12 cm3/molecule-sec .Physical And Chemical Properties Analysis
4-Bromobut-3-en-1-ol has a molecular weight of 151.00 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 149.96803 g/mol . The compound has a heavy atom count of 6 .Scientific Research Applications
Carbonyl Allylation
4-Bromobut-3-en-1-ol and related compounds have been used in carbonyl allylation processes. For instance, 1-Bromobut-2-ene has been used in a dichloromethane–water biphasic system to produce 1-substituted pent-3-en-1-ols and 2-methylbut-3-en-1-ols via regioselective addition to aldehydes (Masuyama, Kishida, & Kurusu, 1995).
Stereoselective Epoxidation
Stereoselective epoxidation of 4-bromo-1-butene and 3-butene-1-ol has been carried out with various alkene-utilizing bacteria. This research highlighted the influence of bromine atoms or hydroxyl groups on the stereochemical outcome of microbial epoxidation (Archelas, Hartmans, & Tramper, 1988).
Synthesis of Tetrahydropyranones
3-Bromobut-3-en-1-ols have been used in the diastereoselective synthesis of tetrahydropyranones. The methodology involves initial formation of a six-membered tetrahydropyranyl carbocation, followed by nucleophilic attack and elimination of HBr (Bora, Shit, Sahu, & Saikia, 2023).
Research on the reductive coupling of 4-bromo-3,3,4,4-tetrafluoro-1-butene has explored the smooth introduction of a tetrafluoroethylene unit into organic molecules. This process can yield various adducts in high to excellent yields (Konno et al., 2011).
Imidazo[1,2-a]pyridin-4-ium-8-olate Derivatives
The reaction of 4-bromobut-2-enoates with N-alkylimidazoles has been proposed as a method for obtaining imidazo[1,2-a]pyridin-4-ium-8-olate derivatives, important for various chemical applications (Shelepyuk et al., 2015).
Bromination of Cyclopent-2-en-1-ones
4-Bromobut-3-en-1-ol derivatives have been used in the bromination of cyclopent-2-en-1-ones, demonstrating the versatility of bromination methods for the synthesis of various synthons in organic chemistry (Shirinian et al., 2012).
Synthesis of Arsonolipids
4-Bromobut-1-ene has been used as a starting material in synthetic routes leading to arsonic acids and dithioarsonites, highlighting its potential in the synthesis of novel compounds (Serves et al., 1995).
Biocatalytic Production
The enzymatic production of (S)-4-bromo-3-hydroxybutyrate, which is structurally related to 4-bromobut-3-en-1-ol, has been explored for industrial applications, particularly in the production of statin compounds (Asako, Shimizu, & Itoh, 2009).
Mechanism of Action
Target of Action
The primary target of 4-Bromobut-3-en-1-ol is the Methane monooxygenase component A alpha chain . This enzyme is found in Methylococcus capsulatus, a bacterium that plays a crucial role in the oxidation of methane .
Mode of Action
It is known to interact with its target, the methane monooxygenase component a alpha chain .
Safety and Hazards
properties
IUPAC Name |
4-bromobut-3-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO/c5-3-1-2-4-6/h1,3,6H,2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSVHRDXHIRTMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C=CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53900456 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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